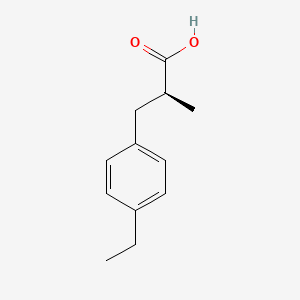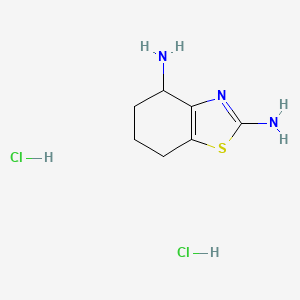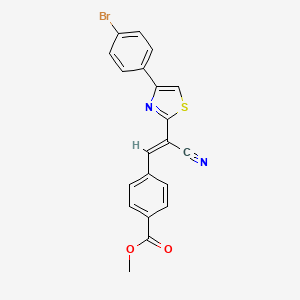
(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a bromophenyl group. The cyanovinyl group is introduced through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a malononitrile in the presence of a base. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the nitrile group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyanovinyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 4-(2-(4-phenylthiazol-2-yl)-2-cyanovinyl)benzoate: Similar structure but lacks the bromine atom.
(E)-ethyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
(E)-methyl 4-(2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. The combination of the thiazole ring, cyanovinyl group, and bromophenyl group makes this compound distinct from its analogs and valuable for various research applications.
Properties
IUPAC Name |
methyl 4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMNGITMFSONY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2606379.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606380.png)
![4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2606383.png)
![2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2606384.png)
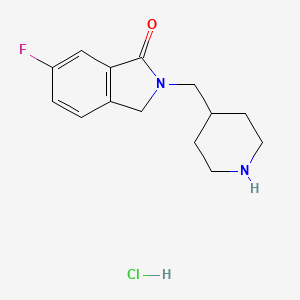

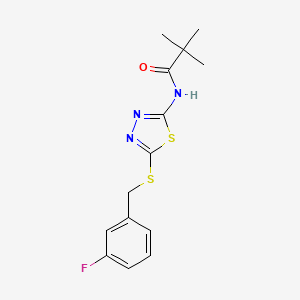
![tert-butyl 2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2606389.png)

![2-methoxy-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}benzamide](/img/structure/B2606393.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2606394.png)
![3-Tert-butyl-6-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2606397.png)
